

Spectroscopic Data of Posaconazole Intermediate 8: A Technical Guide

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Compound of Interest

Compound Name: Posaconazole inter-8

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for a key intermediate in the synthesis of the antifungal agent Posaconazole, commonly referred to as "**Posaconazole inter-8**". This intermediate is chemically identified as (5R-cis)-Toluene-4-sulfonic acid 5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)methyltetrahydrofuran-3-ylmethyl ester, with the CAS number 149809-43-8.^{[1][2][3]}

For researchers, scientists, and drug development professionals, understanding the spectroscopic signature of this intermediate is crucial for ensuring the purity, identity, and quality of the final active pharmaceutical ingredient (API). This guide will delve into the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of this compound, explaining the experimental rationale and the interpretation of the resulting spectra.

Introduction to Posaconazole and its Key Intermediate

Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections.^{[4][5][6]} Its synthesis is a multi-step process involving several key intermediates. "**Posaconazole inter-8**" is a critical building block in this synthetic pathway.^{[7][8][9]} The precise stereochemical and structural integrity of this intermediate directly impacts the efficacy and safety of the final drug product. Therefore, rigorous spectroscopic analysis is paramount.

Below is the chemical structure of **Posaconazole inter-8**:

Figure 1: Chemical Structure of **Posaconazole inter-8**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of a compound. For **Posaconazole inter-8**, both ^1H and ^{13}C NMR are essential for confirming its identity and purity.

Experimental Protocol: ^1H and ^{13}C NMR

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural verification.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
- ^1H NMR Acquisition:
 - Acquire the spectrum at a standard temperature (e.g., 25 °C).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Integrate the peaks to determine the relative number of protons.
 - Analyze the chemical shifts (δ) and coupling constants (J) to assign protons to the molecular structure.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A larger number of scans will be necessary due to the lower natural abundance of ^{13}C .
 - Analyze the chemical shifts to identify the different carbon environments.

Data Interpretation and Expected Spectra

The following tables summarize the expected chemical shifts for the key protons and carbons in the structure of **Posaconazole inter-8**. These are predictive values based on the chemical environment of the nuclei and may vary slightly based on experimental conditions.

Table 1: Predicted ^1H NMR Data for **Posaconazole inter-8**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.2	s	1H	Triazole-H
~7.9	s	1H	Triazole-H
~7.8	d	2H	Aromatic-H (tosyl)
~7.4	d	2H	Aromatic-H (tosyl)
~7.2-6.8	m	3H	Aromatic-H (difluorophenyl)
~4.5	m	2H	-CH ₂ -N (triazole)
~4.2	m	2H	-O-CH ₂ -
~2.5	m	1H	-CH- (tetrahydrofuran)
~2.4	s	3H	-CH ₃ (tosyl)
~2.3-2.1	m	2H	-CH ₂ - (tetrahydrofuran)

Table 2: Predicted ^{13}C NMR Data for **Posaconazole inter-8**

Chemical Shift (δ , ppm)	Assignment
~160-165	Aromatic C-F
~150-155	Aromatic C-F
~145	Aromatic C (tosyl)
~145	Triazole-C
~133	Aromatic C (tosyl)
~130	Aromatic C-H (tosyl)
~128	Aromatic C-H (tosyl)
~128	Aromatic C-H (difluorophenyl)
~111	Aromatic C-H (difluorophenyl)
~104	Aromatic C-H (difluorophenyl)
~85	C (tetrahydrofuran)
~70	-O-CH ₂ -
~55	-CH ₂ -N (triazole)
~40	-CH- (tetrahydrofuran)
~35	-CH ₂ - (tetrahydrofuran)
~21	-CH ₃ (tosyl)

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of **Posaconazole inter-8** and to gain structural information through its fragmentation pattern.

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

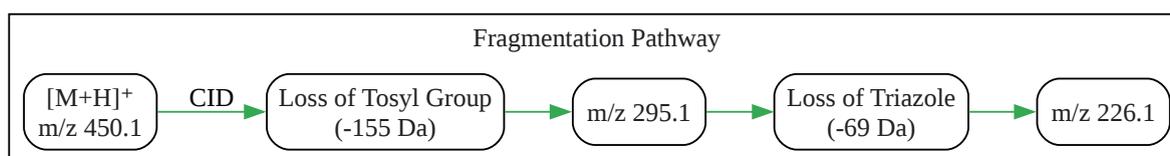
Objective: To confirm the molecular weight and study the fragmentation of the molecule.

Methodology:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- MS Acquisition:
 - Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
 - The expected monoisotopic mass of $C_{21}H_{21}F_2N_3O_4S$ is 449.12.[2]
- MS/MS Fragmentation Analysis:
 - Select the $[M+H]^+$ ion for collision-induced dissociation (CID).
 - Acquire the product ion spectrum to observe the characteristic fragment ions.

Data Interpretation and Fragmentation Pathway

The ESI-MS spectrum in positive ion mode should show a prominent peak for the protonated molecule $[M+H]^+$ at m/z 450.1. The fragmentation pattern in the MS/MS spectrum will be key to confirming the structure.



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Figure 2: Proposed Fragmentation Pathway for **Posaconazole inter-8**.

Table 3: Expected Key Fragment Ions in ESI-MS/MS

m/z	Proposed Fragment
450.1	$[M+H]^+$
295.1	$[M - C_7H_7SO_2]^+$
226.1	$[M - C_7H_7SO_2 - C_2H_3N_3]^+$
155.1	$[C_7H_7SO_2]^+$
82.1	$[C_2H_4N_3]^+$ (protonated triazole)

Conclusion

The spectroscopic analysis of **Posaconazole inter-8** using NMR and MS is a critical quality control step in the manufacturing of Posaconazole. The data presented in this guide provide a baseline for the expected spectroscopic signatures of this key intermediate. Adherence to rigorous analytical protocols ensures the production of a safe and effective final drug product.

References

- Synthesis and Characterization of Deshydroxy Posaconazole. (n.d.). Longdom Publishing. Retrieved from [\[Link\]](#)
- Nomeir, A. A., & Pramanik, B. N. (2008). Posaconazole (Noxafil, SCH 56592), a new azole antifungal drug, was a discovery based on the isolation and mass spectral characterization of a circulating metabolite of an earlier lead (SCH 51048). *Journal of Mass Spectrometry*, 43(4), 509–517.
- Posaconazole (Noxafil, SCH 56592), a new azole antifungal drug, was a discovery based on the isolation and mass spectral characterization of a circulating metabolite of an earlier lead (SCH 51048). (2008). *Journal of Mass Spectrometry*.
- CAS-149809-43-8 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). Pharmacompass. Retrieved from [\[Link\]](#)
- Representative mass spectra of posaconazole and glucuronide conjugates. (n.d.). ResearchGate. Retrieved from [\[Link\]](#)

- 149809-43-8 | Product Name : (5R-cis)-Toluene-4-sulfonic Acid 5-(2,4-Difluorophenyl). (n.d.). Pharmaffiliates. Retrieved from [[Link](#)]
- Synthesis of posaconazole. (2015). Chinese Journal of New Drugs.
- Exploring the Cocrystal Landscape of Posaconazole by Combining High-Throughput Screening Experimentation with Computational Chemistry. (2022). Crystal Growth & Design.
- Posaconazole, SCH-56592, Noxafil. (n.d.). Drug Synthesis Database. Retrieved from [[Link](#)]

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Sources

1. (5R-cis)-Toluene-4-sulfonic acid 5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)methyltetrahydrofuran-3-ylmethyl ester | 149809-43-8 [chemicalbook.com]
 2. CAS-149809-43-8 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
 3. pharmaffiliates.com [pharmaffiliates.com]
 4. longdom.org [longdom.org]
 5. Posaconazole (Noxafil, SCH 56592), a new azole antifungal drug, was a discovery based on the isolation and mass spectral characterization of a circulating metabolite of an earlier lead (SCH 51048) - PubMed [pubmed.ncbi.nlm.nih.gov]
 6. Page loading... [guidechem.com]
 7. Posaconazole synthesis - chemicalbook [chemicalbook.com]
 8. researchgate.net [researchgate.net]
 9. Posaconazole, SCH-56592, Noxafil-药物合成数据库 [drugfuture.com]
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